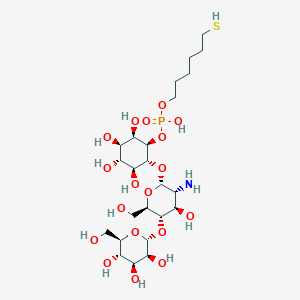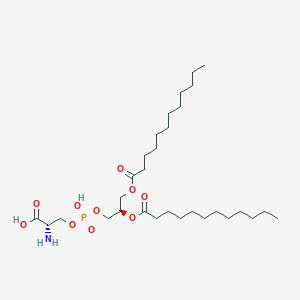
Dilauroylphosphatidylserine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-dilauroyl-sn-glycero-3-phosphoserine is a 3-sn-phosphatidyl-L-serine in which the two phosphatidyl acyl groups are specified as lauroyl (dodecanoyl). It is a 3-sn-phosphatidyl-L-serine and a dodecanoate ester. It is a conjugate acid of a 1,2-dilauroyl-sn-glycero-3-phosphoserine(1-).
Scientific Research Applications
Interaction with Hemoglobin
Dilauroylphosphatidylserine (DLPS) has been studied for its interaction with hemoglobin. Research showed that under oxygenated conditions, DLPS exhibits little interaction with normal human hemoglobin (HbA) or hemoglobin from sickle cell disease (HbS). However, deoxygenated HbS interacts with DLPS, affecting the gel-liquid crystal phase transition of DLPS (Ouyang et al., 2004).
Role in Brain Biochemistry and Physiology
DLPS is an endogenous phospholipid and dietary nutrient significant in brain biochemistry and physiology. It is essential for healthy nerve cell membranes and myelin. Exogenous DLPS (300-800 mg/d) can cross the blood-brain barrier and positively influences cognitive functions and neurotransmission in aging, particularly in memory formation and recall (Glade & Smith, 2015).
Potential Therapeutic Effects in Metabolic Disorders
DLPS has been identified as a potential therapeutic agent in metabolic disorders. It acts as an LRH-1 agonist ligand, inducing bile acid biosynthetic enzymes, increasing bile acid levels, and reducing hepatic triglycerides and serum glucose. This suggests its application in treating insulin resistance and diabetes (Lee et al., 2011).
Molecular Recognition in Biomedical Applications
DLPS's role in molecular recognition has implications for biomedical and bioanalytic devices, and drug delivery systems. DLPS surface complexes with cationic poly(amidoamine) dendrimers have shown potential in selectively binding DNA and oligonucleotides, highlighting its application in biotechnology (Arteta et al., 2014).
Lipid Transport in Human Erythrocytes
The transport of DLPS in human erythrocytes has been a subject of study. DLPS and other short-chain phospholipid analogues showed evidence of ATP-dependent inward movement across the erythrocyte membrane, suggesting a broader specificity for substrates by lipid transporters or the presence of additional transporters (Smriti et al., 2007).
properties
Molecular Formula |
C30H58NO10P |
|---|---|
Molecular Weight |
623.8 g/mol |
IUPAC Name |
(2S)-2-amino-3-[[(2R)-2,3-di(dodecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C30H58NO10P/c1-3-5-7-9-11-13-15-17-19-21-28(32)38-23-26(24-39-42(36,37)40-25-27(31)30(34)35)41-29(33)22-20-18-16-14-12-10-8-6-4-2/h26-27H,3-25,31H2,1-2H3,(H,34,35)(H,36,37)/t26-,27+/m1/s1 |
InChI Key |
RHODCGQMKYNKED-SXOMAYOGSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCCCC |
SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCC |
synonyms |
dilauroylphosphatidylserine DLPTS |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(6S,8R,9S,17R,23R)-2,6,9,30-tetrahydroxy-8-[(2S,5S,6R)-5-[(2S,4R,5R,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-1(32),2,5(10),12,19,21(29),30-heptaene-4,28-dione](/img/structure/B1243980.png)


![3-[3-Fluoro-5-(5-pyridin-2-yl-tetrazol-2-yl)-phenyl]-4-methyl-pyridine](/img/structure/B1243985.png)
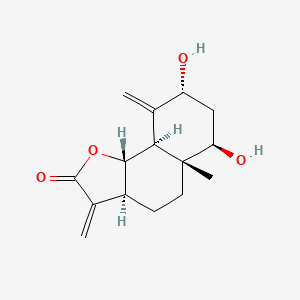
![1-[3-(4-Octylphenoxy)-2-oxopropyl]indole-5-carboxylic acid](/img/structure/B1243993.png)
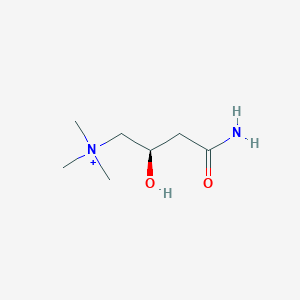
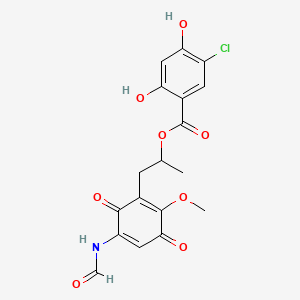
![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1243996.png)
